molecular formula C8H8BrN3O2 B8658952 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine

3-bromo-N-cyclopropyl-5-nitropyridin-4-amine

Cat. No. B8658952
M. Wt: 258.07 g/mol
InChI Key: ZOBHBGYGMBUNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07348339B2

Procedure details

To a solution of the product of Step 2 (8.01 g, ca. 30 mmol) in dichloromethane (100 ml) at 0° C. was added cyclopropylamine (4.16 ml, 60 mmol) drop-wise. The resulting mixture was stirred overnight at room temperature, then concentrated under vacuum to a residue and re-dissolved in ethyl acetate, basifying with sodium bicarbonate. The organic phase was washed with water three times, followed by twice with brine before concentrating under vacuum to a crude solid. This oil was purified by column chromatography eluting with a gradient of 50% DCM/hexane to DCM affording product as a yellow solid, 6.22 g (80%); MS (ES+) m/e 258/260 [M+H]+.
Quantity
8.01 g
Type
reactant
Reaction Step One
Quantity
4.16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[C:7]=1Cl.[CH:12]1([NH2:15])[CH2:14][CH2:13]1>ClCCl>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[C:7]=1[NH:15][CH:12]1[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
8.01 g
Type
reactant
Smiles
BrC=1C=NC=C(C1Cl)[N+](=O)[O-]
Name
Quantity
4.16 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to a residue
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water three times
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating under vacuum to a crude solid
CUSTOM
Type
CUSTOM
Details
This oil was purified by column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 50% DCM/hexane to DCM affording product as a yellow solid, 6.22 g (80%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC=1C=NC=C(C1NC1CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.